molecular formula C19H30N4O3S B4462277 1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4462277
M. Wt: 394.5 g/mol
InChI Key: HBTKFZLDXHPNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperazine ring, and a piperidine carboxamide moiety. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-21-10-12-22(13-11-21)18-7-5-16(6-8-18)14-20-19(24)17-4-3-9-23(15-17)27(2,25)26/h5-8,17H,3-4,9-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKFZLDXHPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the methanesulfonyl group and the piperidine carboxamide moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. Common reagents used in these reactions include methanesulfonyl chloride, piperazine, and various catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of various reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: This compound lacks the methanesulfonyl group, which may affect its chemical reactivity and biological activity.

    1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
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1-METHANESULFONYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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